molecular formula C15H16 B14408292 1-(3-Methylbut-3-en-1-yl)naphthalene CAS No. 81060-89-1

1-(3-Methylbut-3-en-1-yl)naphthalene

Cat. No.: B14408292
CAS No.: 81060-89-1
M. Wt: 196.29 g/mol
InChI Key: QVRUABDMXCLYRL-UHFFFAOYSA-N
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Description

1-(3-Methylbut-3-enyl)naphthalene is an organic compound belonging to the class of naphthalenes It is characterized by a naphthalene ring substituted with a 3-methylbut-3-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbut-3-enyl)naphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with 3-methylbut-3-enyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods: Industrial production of 1-(3-Methylbut-3-enyl)naphthalene may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbut-3-enyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its fully saturated analog.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonic acid groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, concentrated nitric acid (HNO3) for nitration.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Saturated naphthalene derivatives.

    Substitution: Nitro-naphthalene or sulfonic acid derivatives.

Scientific Research Applications

1-(3-Methylbut-3-enyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Methylbut-3-enyl)naphthalene exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with cellular enzymes or receptors, leading to changes in cellular function. The compound’s ability to undergo redox reactions and form reactive intermediates can also contribute to its biological activity.

Comparison with Similar Compounds

    1-(3-Methylbut-3-enyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.

    1-(3-Methylbut-3-enyl)anthracene: Contains an anthracene ring system, providing different electronic properties.

Uniqueness: 1-(3-Methylbut-3-enyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

81060-89-1

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-(3-methylbut-3-enyl)naphthalene

InChI

InChI=1S/C15H16/c1-12(2)10-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,1,10-11H2,2H3

InChI Key

QVRUABDMXCLYRL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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